Rac-(2r,5s)-5-(piperidin-4-yl)oxolane-2-carboxamide trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(2r,5s)-5-(piperidin-4-yl)oxolane-2-carboxamide trifluoroacetic acid is a synthetic compound that belongs to the class of oxolane carboxamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(2r,5s)-5-(piperidin-4-yl)oxolane-2-carboxamide trifluoroacetic acid typically involves the following steps:
Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperidinyl group: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced.
Carboxamide formation: This can be done through amide bond formation reactions using carboxylic acid derivatives and amines.
Trifluoroacetic acid addition: The final step involves the addition of trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group.
Reduction: Reduction reactions can occur at the oxolane ring or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidinyl or oxolane rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects, such as in drug development.
Industry: Utilized in the production of materials with specific properties.
Wirkmechanismus
The mechanism of action of Rac-(2r,5s)-5-(piperidin-4-yl)oxolane-2-carboxamide trifluoroacetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2r,5s)-5-(piperidin-4-yl)oxolane-2-carboxamide: Lacks the trifluoroacetic acid component.
(2r,5s)-5-(piperidin-4-yl)oxolane-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.
(2r,5s)-5-(piperidin-4-yl)oxolane-2-carboxamide hydrochloride: Contains a hydrochloride salt instead of trifluoroacetic acid.
Uniqueness
Rac-(2r,5s)-5-(piperidin-4-yl)oxolane-2-carboxamide trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid component, which can influence its solubility, stability, and reactivity. This makes it distinct from other similar compounds and may provide specific advantages in certain applications.
Eigenschaften
Molekularformel |
C12H19F3N2O4 |
---|---|
Molekulargewicht |
312.29 g/mol |
IUPAC-Name |
5-piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H18N2O2.C2HF3O2/c11-10(13)9-2-1-8(14-9)7-3-5-12-6-4-7;3-2(4,5)1(6)7/h7-9,12H,1-6H2,(H2,11,13);(H,6,7) |
InChI-Schlüssel |
NUKRSDYYBNPSPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1C2CCNCC2)C(=O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.